molecular formula C10H8N2O3 B2896060 methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate CAS No. 2460750-69-8

methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate

Cat. No.: B2896060
CAS No.: 2460750-69-8
M. Wt: 204.185
InChI Key: XPFJDMYTZUHGCO-UHFFFAOYSA-N
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Description

methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and solvent-free reactions with basic alumina has been explored for related naphthyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities .

Scientific Research Applications

methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJDMYTZUHGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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